molecular formula C32H24N2O2 B5138582 N,N'-di-2-biphenylylterephthalamide CAS No. 349404-54-2

N,N'-di-2-biphenylylterephthalamide

Cat. No. B5138582
CAS RN: 349404-54-2
M. Wt: 468.5 g/mol
InChI Key: KYKPPSUGZNEIHK-UHFFFAOYSA-N
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Description

N,N'-di-2-biphenylylterephthalamide, commonly known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBTA is a white crystalline solid that is soluble in organic solvents and is commonly used as a fluorescent dye in biological research.

Mechanism of Action

The mechanism of action of DBTA is based on its ability to bind to specific biomolecules and emit fluorescence upon excitation with light. This property allows researchers to visualize and study the behavior of biomolecules in real-time.
Biochemical and Physiological Effects
DBTA has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal biological processes, making it an ideal tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBTA is its high sensitivity and selectivity for biomolecules. It can detect even small changes in protein conformation and activity, making it a valuable tool for studying complex biological processes. However, DBTA also has some limitations, including its relatively high cost and the need for specialized equipment to perform fluorescence experiments.

Future Directions

There are several potential future directions for the use of DBTA in scientific research. One area of interest is the development of new biosensors and diagnostic tools that utilize DBTA as a fluorescent probe. Additionally, DBTA may have applications in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic activity. Finally, further research is needed to fully understand the mechanism of action of DBTA and its potential applications in other areas of science and technology.

Synthesis Methods

DBTA can be synthesized through a multi-step process that involves the reaction of terephthalic acid with biphenylamine in the presence of a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain the final product.

Scientific Research Applications

DBTA has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and other biological processes. DBTA has also been used in the development of biosensors and other diagnostic tools.

properties

IUPAC Name

1-N,4-N-bis(2-phenylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O2/c35-31(33-29-17-9-7-15-27(29)23-11-3-1-4-12-23)25-19-21-26(22-20-25)32(36)34-30-18-10-8-16-28(30)24-13-5-2-6-14-24/h1-22H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPPSUGZNEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200845
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349404-54-2
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349404-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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